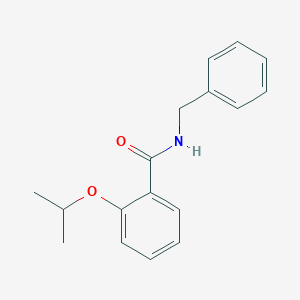
N-benzyl-2-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-isopropoxybenzamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One of the notable applications of N-benzyl-2-isopropoxybenzamide derivatives is in the field of anticonvulsant research. Studies have demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, specific derivatives showed effective ED50 values comparable to established anticonvulsants like phenytoin . The structural modifications in these compounds, such as the introduction of heteroatoms at specific positions, have been linked to enhanced activity.
Table 1: Anticonvulsant Activity of N-benzyl Derivatives
| Compound Name | ED50 (mg/kg) | Administration Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |
| Phenytoin | 6.5 (i.p.) | Intraperitoneal |
Antiprotozoal Activity
This compound has also been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound can act as a minor groove binder, disrupting the kinetoplast DNA function essential for the parasite's survival. This mechanism was validated through in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against kinetoplastid parasites .
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been explored extensively. Various synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of N-benzyl Derivatives
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 Cancer Cell Line |
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound derivatives. Compounds from this class have shown promising results against human colorectal carcinoma cell lines, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU). This suggests that they may be effective in cancer treatment protocols .
Table 3: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
| 5-FU | 9.99 |
Mechanism of Action and Future Directions
The mechanisms by which this compound exerts its biological activities include interaction with specific molecular targets such as dihydrofolate reductase and other enzymes involved in critical metabolic pathways. Ongoing research is focused on elucidating these mechanisms further to optimize the structure for enhanced efficacy and reduced side effects.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34g/mol |
Nombre IUPAC |
N-benzyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
Clave InChI |
MMFGXSMBYKCRPL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















